Head-to-Head Target Potency Comparison: Mpro-IN-4 vs. Mpro-IN-5
In a direct enzymatic comparison, SARS-CoV-2 Mpro-IN-4 demonstrates 2-fold higher potency against the main protease (Mpro) and 2.4-fold higher potency against cathepsin L (CatL) compared to its closest analog, SARS-CoV-2 Mpro-IN-5 [1]. The IC50 values for Mpro-IN-4 are 900 nM (Mpro) and 60 nM (CatL), whereas Mpro-IN-5 requires 1800 nM and 145 nM to achieve the same level of inhibition, respectively [1].
| Evidence Dimension | In vitro enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | Mpro IC50 = 900 nM; CatL IC50 = 60 nM |
| Comparator Or Baseline | SARS-CoV-2 Mpro-IN-5: Mpro IC50 = 1800 nM; CatL IC50 = 145 nM |
| Quantified Difference | Mpro-IN-4 is 2.0-fold more potent for Mpro and 2.4-fold more potent for CatL |
| Conditions | Biochemical enzyme inhibition assay |
Why This Matters
This superior on-target biochemical potency is the primary driver of the compound's enhanced antiviral activity, making it a more efficient tool compound for probing dual-inhibition mechanisms.
- [1] Mondal S, Chen Y, Lockbaum GJ, et al. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2. J Am Chem Soc. 2022 Nov 23;144(46):21035-21045. View Source
